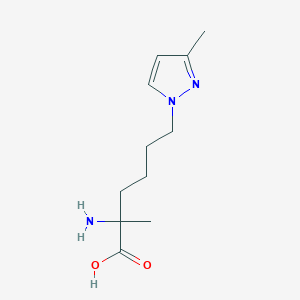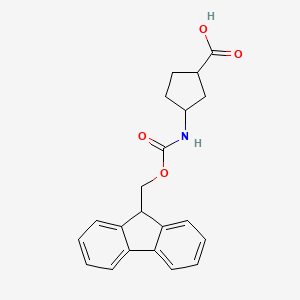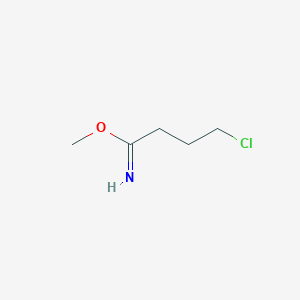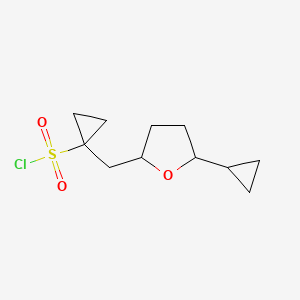
1-((5-Cyclopropyltetrahydrofuran-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H17ClO3S. It is a sulfonyl chloride derivative, which is known for its reactivity and utility in organic synthesis. This compound is characterized by the presence of a cyclopropane ring, a cyclopropyloxolan ring, and a sulfonyl chloride functional group.
Preparation Methods
The synthesis of 1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of cyclopropylmethanol with oxalyl chloride to form cyclopropylmethanesulfonyl chloride. This intermediate is then reacted with 5-cyclopropyloxolan-2-ylmethanol under controlled conditions to yield the final product. The reaction conditions often require the use of anhydrous solvents and a catalyst to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under specific conditions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., triethylamine), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reagent used.
Scientific Research Applications
1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a building block in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting sulfonylation reactions can modify the structure and function of target molecules, such as enzymes or receptors, by forming covalent bonds with nucleophilic sites (e.g., amino groups in proteins). This modification can alter the activity, stability, or localization of the target molecules, thereby exerting specific biological effects .
Comparison with Similar Compounds
1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single sulfonyl group attached to a methane moiety.
Benzenesulfonyl chloride: A sulfonyl chloride with a benzene ring, commonly used in the synthesis of sulfonamides and sulfonate esters.
Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonyl chloride with a toluene ring, known for its utility in organic synthesis.
The uniqueness of 1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride lies in its complex structure, which combines a cyclopropane ring, a cyclopropyloxolan ring, and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C11H17ClO3S |
|---|---|
Molecular Weight |
264.77 g/mol |
IUPAC Name |
1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H17ClO3S/c12-16(13,14)11(5-6-11)7-9-3-4-10(15-9)8-1-2-8/h8-10H,1-7H2 |
InChI Key |
YSWFZYXBJABXCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCC(O2)CC3(CC3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


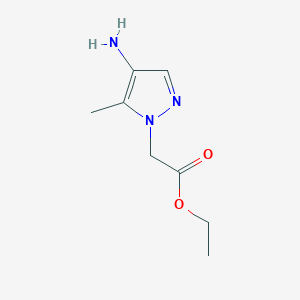
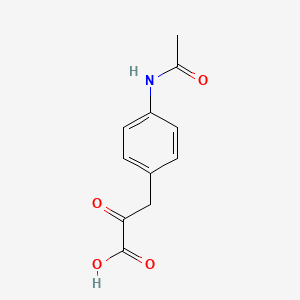


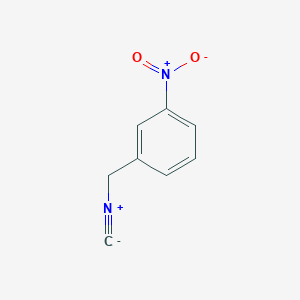
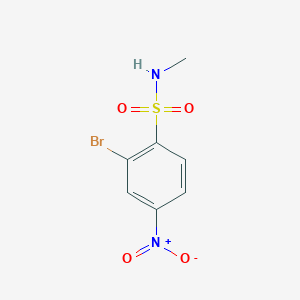
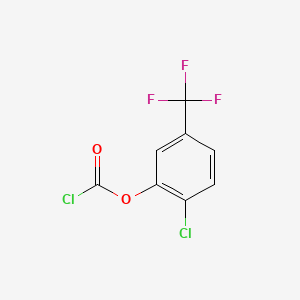
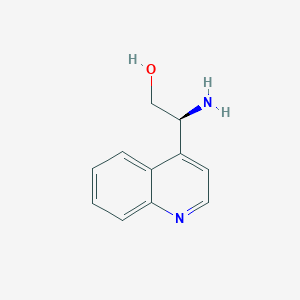
![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)
